molecular formula C17H16F2N2O3S B2651730 N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034495-02-6

N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2651730
CAS No.: 2034495-02-6
M. Wt: 366.38
InChI Key: XKZHAUWEYWTDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyridine Carboxamide Derivatives in Pharmaceutical Research

Pyridine carboxamides have emerged as a privileged scaffold in drug discovery due to their versatility in interacting with diverse biological targets. Early work focused on their role as kinase inhibitors, exemplified by compounds targeting hematopoietic progenitor kinase 1 (HPK1), a regulator of T-cell activation. For instance, pyridine-2-carboxamide derivatives demonstrated nanomolar HPK1 inhibitory activity, with compound 19 achieving >637-fold selectivity over GCK-like kinase and >1022-fold over LCK, alongside robust in vivo efficacy in murine cancer models. These findings underscore the scaffold’s capacity for high selectivity, a critical advantage in oncology and immunotherapy.

Beyond oncology, pyridine carboxamides have been engineered for metabolic disorders. Imidazo[1,2-a]pyridine-3-carboxamides, such as Telacebec (Q203), inhibit Mycobacterium tuberculosis respiration by targeting the QcrB subunit, showcasing nanomolar potency. Similarly, pyridine carboxamides substituted with trifluoromethyl groups activated glucokinase (GK) in vitro, offering promise for diabetes management. Antifungal applications are also emerging, with pyridine carboxamides bearing diarylamine scaffolds showing efficacy against plant pathogens like Rhizoctonia solani.

Table 1: Therapeutic Applications of Pyridine Carboxamide Derivatives

Substituents Target/Pathway Therapeutic Area Key Findings Source
Difluoromethoxyphenyl HPK1 Immuno-oncology TGI = 94.3% in CT26 models
Trifluoromethyl Glucokinase Diabetes EC50 = 1.375 μM
Imidazo[1,2-a]pyridine core QcrB subunit (Mtb) Tuberculosis MIC = 7–11 nM
Diarylamine Succinate dehydrogenase Antifungal EC50 = 0.85 μg/mL

The structural plasticity of the pyridine carboxamide core allows for strategic modifications, enabling researchers to fine-tune electronic properties, solubility, and target affinity. For example, replacing pyridine’s nitrogen position modulates hydrogen-bonding interactions with kinase ATP-binding pockets, while annulation with imidazo rings enhances mycobacterial target engagement.

Significance of Difluoromethoxyphenyl Moieties in Medicinal Chemistry

The difluoromethoxyphenyl group (-OCF2Ph) is a hallmark of modern medicinal chemistry, prized for its ability to enhance metabolic stability and membrane permeability. Fluorine’s electronegativity reduces electron density on adjacent carbons, shielding vulnerable sites from oxidative metabolism. In HPK1 inhibitors, this moiety contributed to compound 19 ’s oral bioavailability (35–63% across species) and prolonged half-life, critical for sustained target inhibition.

Comparative studies highlight the difluoromethoxy group’s superiority over non-fluorinated analogs. For instance, in DPP-4 inhibitors, chloro- and fluorophenyl substituents improved selectivity (DPP-8/DPP-4 = 215) by optimizing hydrophobic interactions with Phe357. The -OCF2Ph group’s conformational rigidity may also preorganize molecules for optimal target binding, as seen in kinase inhibitors where it occupies allosteric pockets inaccessible to bulkier substituents.

Role of Thiolan-3-yloxy Substituted Heterocycles in Drug Development

Thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) substituents introduce sulfur-containing heterocycles into drug architectures, a strategy increasingly leveraged to modulate physicochemical and pharmacokinetic properties. Sulfur’s polarizability enhances solubility, while the thiolan ring’s semi-rigid structure balances conformational flexibility and stability. Although direct studies on thiolan-3-yloxy groups are limited, related sulfur heterocycles, such as thiophenyl derivatives, have demonstrated improved target affinity in kinase inhibitors.

In antifungal pyridine carboxamides, diarylamine-modified scaffolds with sulfur-containing groups exhibited enhanced bioavailability, attributed to sulfur’s capacity to form hydrogen bonds with target enzymes. The thiolan-3-yloxy group’s ether linkage may further improve metabolic stability compared to thioether or sulfone analogs, as oxygen’s electronegativity reduces susceptibility to cytochrome P450-mediated oxidation.

Research Objectives and Knowledge Gaps

The integration of pyridine carboxamide, difluoromethoxyphenyl, and thiolan-3-yloxy motifs aims to synergize their individual advantages: target selectivity, metabolic resistance, and solubility. Current research objectives include:

  • Mechanistic Elucidation : Determining whether the thiolan-3-yloxy group engages in hydrogen bonding or hydrophobic interactions with biological targets, as observed in related sulfur heterocycles.
  • Synergistic Effects : Evaluating how the difluoromethoxy and thiolan-3-yloxy groups collectively influence pharmacokinetics, particularly hepatic clearance and protein binding.
  • Therapeutic Expansion : Exploring applications beyond oncology and infectious diseases, such as inflammatory disorders where HPK1 and kinase pathways are implicated.

Critical knowledge gaps persist:

  • Structural Dynamics : Limited data exist on the conformational preferences of thiolan-3-yloxy-substituted pyridines in solution or bound states.
  • Metabolic Pathways : The impact of deuteration on thiolan-3-yloxy metabolism remains unexplored, though deuterated imidazo[1,2-a]pyridines showed improved microsomal stability.
  • Comparative Efficacy : No studies directly compare N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide to existing pyridine carboxamide drugs in preclinical models.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-17(19)24-13-3-1-2-12(8-13)21-16(22)11-4-5-15(20-9-11)23-14-6-7-25-10-14/h1-5,8-9,14,17H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZHAUWEYWTDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethyl ether.

    Attachment of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group is attached through a nucleophilic substitution reaction involving thiolane and an appropriate leaving group on the pyridine ring.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used

Biological Activity

N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant case studies, research findings, and a structured data table summarizing key characteristics.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Difluoromethoxy group : Enhances lipophilicity and may affect binding interactions.
  • Thiolane ring : Contributes to the compound's three-dimensional conformation, potentially influencing its biological activity.
  • Pyridine-3-carboxamide moiety : Known for various pharmacological effects, this part of the molecule is crucial for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The presence of the difluoromethoxy group may enhance binding affinity due to increased hydrophobic interactions.

Research Findings

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related pyridine derivatives indicated significant anti-proliferative effects in various cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes linked to metabolic pathways. Preliminary studies indicate that structural modifications can significantly influence the inhibitory potency against targets such as diacylglycerol o-acyltransferase (DGAT) .
  • Cytotoxicity Studies : Cytotoxicity assessments using MTT assays have demonstrated varying degrees of activity against different cancer cell lines. For example, compounds with similar structural features were found to exhibit IC50 values comparable to established anticancer agents .

Case Studies

  • Study on FOXM1 Inhibition : A recent study highlighted the importance of substituent effects on the FOXM1-inhibitory activity. Compounds that retained specific functional groups exhibited significant decreases in FOXM1 expression in triple-negative breast cancer cells, indicating a potential pathway for therapeutic intervention .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that modifications at the 4-position of the phenyl ring could enhance or diminish biological activity. This suggests that careful design and optimization of substituents are critical for developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Compound NameStructure FeaturesBiological ActivityKey Findings
This compoundDifluoromethoxy, thiolane, pyridineAnticancer, enzyme inhibitionPotential FOXM1 inhibitor; cytotoxicity observed
1-[3-(difluoromethoxy)phenyl]-3-iodo-N-[3-methyl-thiolan]indazoleIndazole core with halogenAnticancerSignificant anti-proliferative activity
Pyridine-based carboxamidesVarious substituentsDiverse pharmacological effectsVersatile scaffold for drug development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Group Analysis

The compound’s structural analogs share a pyridine-3-carboxamide backbone but differ in substituents, influencing physicochemical properties and target interactions. Key comparisons include:

Table 1: Substituent Comparison
Compound Name 3-Position Substituent 6-Position Substituent Key Functional Groups
Target Compound 3-(Difluoromethoxy)phenyl Thiolan-3-yloxy (tetrahydrothiophene) Difluoromethoxy, carboxamide
ABL001 (Asciminib) 4-(Chlorodifluoromethoxy)phenyl (3R)-3-Hydroxypyrrolidin-1-yl Chlorodifluoromethoxy, pyrazole
Compound in 3-((1-Methylcyclopropyl)carbamoyl) (2,2,2-Trifluoroethyl)amino Trifluoroethylamino, furopyridine
Compound in 3-(tert-Butylcarbamoyl)phenyl Chloro Boronate ester, tert-butyl carbamate
Key Observations:

3-Position Substituents :

  • The difluoromethoxy group in the target compound offers enhanced metabolic stability compared to chlorodifluoromethoxy (ABL001) due to reduced halogen-induced toxicity .
  • Compounds with carbamoyl-phenyl groups () prioritize hydrogen-bonding interactions, whereas halogenated methoxy groups (target compound, ABL001) may enhance lipophilicity and membrane permeability .

However, sulfur’s electron-rich nature might reduce target selectivity compared to oxygen-based rings . Trifluoroethylamino () and chloro () groups are associated with steric hindrance or electrophilic reactivity, respectively, which are absent in the target compound .

Hypothesized ADME Profiles

Property Target Compound ABL001 Compound in
LogP ~3.2 (predicted) 2.8 (reported) ~3.5
Solubility (µg/mL) Moderate (thiolan enhances) Low (hydroxypyrrolidine) Very low (trifluoroethylamino)
Metabolic Stability High (difluoromethoxy) Moderate (chlorine) Low (cyclopropyl carbamate)

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent integration and coupling patterns (e.g., difluoromethoxy’s 19F^{19}\text{F} splitting).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.
  • X-ray Crystallography : Resolve 3D conformation, bond angles, and dihedral relationships between the pyridine, thiolane, and phenyl groups. Pre-crystallize using slow vapor diffusion (e.g., hexane/ethyl acetate) .

How do modifications to the thiolan-3-yloxy or difluoromethoxy groups influence the compound’s binding affinity to target proteins?

Advanced Research Question
Structure-Activity Relationship (SAR) Analysis :

  • Thiolan-3-yloxy : Replace with oxolane or morpholine to assess ring size/heteroatom impact. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target active sites.
  • Difluoromethoxy : Substitute with methoxy or trifluoromethoxy to evaluate fluorination’s role in hydrophobic interactions.
    Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) of analogs .

How can researchers resolve discrepancies in reported biological activity data across different experimental models?

Advanced Research Question

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Orthogonal Validation : Cross-check in vitro results with ex vivo tissue models or in vivo pharmacokinetic studies.
  • Data Normalization : Use reference compounds (e.g., positive/negative controls) to calibrate activity thresholds. Address batch-to-batch compound variability via HPLC purity checks (>95%) .

What purification strategies are recommended for isolating high-purity this compound?

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water for amphiphilic intermediates).
  • Derivatization : Convert to a salt (e.g., hydrochloride) for improved crystallinity. Monitor purity via TLC or LC-MS .

What mechanistic insights exist regarding the compound’s interaction with enzymatic or receptor targets?

Advanced Research Question

  • Molecular Dynamics Simulations : Model interactions with kinases or GPCRs using software like GROMACS. Focus on hydrogen bonding (difluoromethoxy’s fluorine) and π-π stacking (pyridine-thiolane interactions).
  • Enzyme Inhibition Assays : Measure IC50_{50} values against purified targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in target proteins .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Photodegradation : Expose to UV light (254 nm) to assess thiolane ring oxidation or pyridine ring decomposition.
  • pH Sensitivity : Test solubility and degradation in buffers (pH 2–9) to identify optimal formulation conditions .

Can predictive modeling guide the design of analogs with enhanced pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and cytochrome inhibition. Prioritize analogs with lower logP (<3) for improved bioavailability.
  • QSAR Modeling : Train models on existing bioactivity data to link substituent electronegativity (e.g., difluoromethoxy’s Hammett σ value) to potency. Validate with synthesized derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.